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Compound of Interest

Compound Name:
5-Ethyl-4-iodo-1-methyl-1H-

pyrazole

CAS No.: 1354705-15-9

Cat. No.: B3047158

Get Quote

Executive Summary
The 5-ethyl-1-methyl-pyrazole scaffold represents a distinct "privileged structure" in medicinal

chemistry. Unlike its 1,3-disubstituted counterparts, the 1,5-substitution pattern introduces

specific steric constraints adjacent to the nitrogen lone pair, influencing both metabolic stability

and receptor binding kinetics. This guide provides a technical deep-dive into the synthesis,

pharmacological targets, and safety profiles of these derivatives, designed for researchers

optimizing lead compounds for anti-inflammatory, antimicrobial, and kinase-inhibitory

applications.

Structural Activity Relationship (SAR) Analysis
The "Ortho-Effect" in Pyrazoles
The defining feature of the 5-ethyl-1-methyl-pyrazole core is the steric proximity between the N-

methyl group (position 1) and the ethyl group (position 5).
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Steric Clash: The Van der Waals radius of the 5-ethyl group forces substituents at the 4-

position to twist out of coplanarity with the pyrazole ring. This is critical for disrupting pi-

stacking in off-target proteins while maintaining fit in hydrophobic pockets of enzymes like

COX-2 or p38 MAPK.

Electronic Modulation: The electron-donating ethyl group at C5 increases the electron

density of the pyrazole ring, making the C4 position highly nucleophilic and susceptible to

metabolic oxidation or electrophilic attack during synthesis.

Feature Biological Implication Optimization Strategy

N1-Methyl

Improves lipophilicity (LogP)

and CNS penetration; blocks

H-bond donation.

Replace with difluoromethyl to

reduce metabolic

demethylation.

C5-Ethyl

Provides steric bulk to enforce

conformation; fills hydrophobic

pockets (e.g., Val/Ile residues).

Rigidify using cyclopropyl or

fused rings if metabolic stability

is low.

C3-Carboxyl

Common handle for

amide/ester formation; H-bond

acceptor.

Convert to bioisosteres

(tetrazole, oxadiazole) to

improve oral bioavailability.

Therapeutic Applications & Mechanisms
A. Anti-Inflammatory & Analgesic Activity (COX/LOX
Inhibition)
Derivatives of 5-ethyl-1-methyl-pyrazole-3-carboxylic acid have shown significant potency in

inhibiting cyclooxygenase (COX) enzymes.

Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the active site

Arg120 of COX-2, while the 5-ethyl group occupies the hydrophobic side pocket distinct to

COX-2, providing selectivity over COX-1.

Key Insight: Fusing the pyrazole to a quinazolinone moiety (via the C4 position) amplifies this

effect, creating a dual inhibitor profile that reduces prostaglandin synthesis.
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B. Antimicrobial & Antiparasitic Activity
Certain carboxamide derivatives of this scaffold exhibit potent activity against nematodes

(Haemonchus contortus) and Gram-positive bacteria (S. aureus).

Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

Mechanism: The lipophilic 5-ethyl-1-methyl core facilitates transport across the mitochondrial

membrane. Once inside, it binds to the quinone-binding tunnel of Complex I, disrupting the

electron transport chain (ETC) and halting ATP production.

C. Kinase Inhibition (Oncology)
The scaffold serves as a hinge-binder in kinase inhibitors.

Application: Inhibition of Aurora kinases and VEGFR.

Binding Mode: The N2 nitrogen binds to the hinge region of the kinase ATP-binding pocket.

The 5-ethyl group acts as a "gatekeeper" residue probe, determining selectivity against

kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Ethyl-1-
Methyl-Pyrazole
Challenge: Reacting an unsymmetrical 1,3-diketone with methylhydrazine typically yields a

mixture of 1,3- and 1,5-isomers. The 1,5-isomer is often the kinetic product but

thermodynamically less stable due to steric clash.

Optimized Method:

Reagents: 1-cyclopropyl-1,3-butanedione (or equivalent ethyl precursor), Methylhydrazine,

Ethanol, HCl.

Step 1 (Condensation): Dissolve 1,3-diketone (10 mmol) in absolute ethanol (20 mL) at 0°C.
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Step 2 (Addition): Add Methylhydrazine (11 mmol) dropwise. Critical: Maintain temperature <

5°C to favor the kinetic attack at the less hindered carbonyl.

Step 3 (Cyclization): Stir for 2 hours at 0°C, then allow to warm to room temperature.

Step 4 (Dehydration): Add catalytic HCl (2 drops) and reflux for 1 hour to ensure complete

cyclization.

Step 5 (Purification): Evaporate solvent. The 1,5-isomer (5-ethyl) typically has a lower boiling

point/Rf value than the 1,3-isomer. Separate via flash chromatography (Hexane:EtOAc 8:2).

Validation: 1H NMR NOE (Nuclear Overhauser Effect) study. Irradiation of N-Methyl signal

should show enhancement of the Ethyl signal for the 1,5-isomer, but NOT for the 1,3-

isomer.

Protocol B: Mitochondrial Respiration Assay (Toxicity
Screen)
Rationale: Due to the risk of Complex I inhibition, all leads must be screened for mitochondrial

toxicity.

Cell Line: HepG2 cells (glucose-dependent) vs. HepG2-gal (galactose-adapted, forced

oxidative phosphorylation).

Treatment: Incubate cells with compound (0.1 - 100 µM) for 24 hours.

Readout: Measure ATP levels (CellTiter-Glo).

Interpretation: A significant drop in ATP in Galactose media (where glycolysis is bypassed)

compared to Glucose media indicates mitochondrial toxicity.

Visualizations
Diagram 1: Regioselective Synthesis Pathway
This diagram illustrates the kinetic vs. thermodynamic control in forming the 5-ethyl-1-methyl

isomer.
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Caption: Kinetic control at low temperatures (0°C) favors the formation of the sterically

hindered 5-ethyl-1-methyl isomer over the thermodynamically stable 3-ethyl isomer.

Diagram 2: Mechanism of Action (Mitochondrial
Complex I Inhibition)
This pathway highlights the potential toxicity mechanism relevant to high-potency derivatives.
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Caption: Lipophilic pyrazole derivatives can penetrate mitochondria and inhibit Complex I at the

Q-site, leading to ATP depletion and ROS generation.

Safety & Toxicology Profile
While the 5-ethyl-1-methyl-pyrazole scaffold is a potent pharmacophore, it carries specific risks

that must be mitigated during lead optimization.

Acute Mammalian Toxicity
Research indicates that certain 1-methyl-pyrazole-5-carboxamides exhibit unexpected acute

toxicity in rodent models.
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Cause: High lipophilicity combined with specific geometry allows these compounds to mimic

Rotenone (a pesticide), inhibiting mitochondrial respiration.

Mitigation: Introduce polar groups (hydroxyl, amino) on the ethyl side chain or the C3-

substituent to reduce LogP below 3.0, limiting mitochondrial membrane penetration without

sacrificing target affinity.

Metabolic Activation
The C4 position is electron-rich. In the presence of Cytochrome P450s, this position can be

hydroxylated or form reactive quinone-imine intermediates if an aniline moiety is attached.

Solution: Block the C4 position with a halogen (Cl, F) or a small alkyl group to prevent

metabolic activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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